molecular formula C32H46Br2O2 B12634610 1,1'-(Hexadec-8-ene-1,16-diyl)bis[3-(2-bromoethoxy)benzene] CAS No. 920751-49-1

1,1'-(Hexadec-8-ene-1,16-diyl)bis[3-(2-bromoethoxy)benzene]

Cat. No.: B12634610
CAS No.: 920751-49-1
M. Wt: 622.5 g/mol
InChI Key: OYMABJMRYKSZFO-UHFFFAOYSA-N
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Description

1,1'-(Hexadec-8-ene-1,16-diyl)bis[3-(2-bromoethoxy)benzene] is a synthetic organic compound of significant interest in advanced materials science and chemical biology research. This bifunctional molecule features a central hexadec-8-ene chain, providing a long, flexible hydrocarbon spacer with a central double bond that can serve as a site for further chemical modification. The structure is terminated at both ends by 3-(2-bromoethoxy)benzene moieties. The bromoethoxy groups are highly versatile functional handles, as the bromide is an excellent leaving group in nucleophilic substitution reactions (such as Williamson ether synthesis or alkylation of amines) and can participate in metal-catalyzed cross-coupling reactions. Researchers can leverage this compound as a key building block or cross-linking agent in the synthesis of supramolecular polymers, liquid crystalline materials, or complex dendrimers. In chemical biology, its potential application lies in the development of proteolysis-targeting chimeras (PROTACs), where it could serve as a linker to connect a target protein-binding ligand to an E3 ubiquitin ligase-recruiting molecule, facilitating the targeted degradation of pathological proteins. The ether linkages provide stability against hydrolysis under physiological conditions, while the central alkene allows for geometric control. This product is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

920751-49-1

Molecular Formula

C32H46Br2O2

Molecular Weight

622.5 g/mol

IUPAC Name

1-(2-bromoethoxy)-3-[16-[3-(2-bromoethoxy)phenyl]hexadec-8-enyl]benzene

InChI

InChI=1S/C32H46Br2O2/c33-23-25-35-31-21-15-19-29(27-31)17-13-11-9-7-5-3-1-2-4-6-8-10-12-14-18-30-20-16-22-32(28-30)36-26-24-34/h1-2,15-16,19-22,27-28H,3-14,17-18,23-26H2

InChI Key

OYMABJMRYKSZFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCBr)CCCCCCCC=CCCCCCCCC2=CC(=CC=C2)OCCBr

Origin of Product

United States

Preparation Methods

Synthesis of 3-(2-bromoethoxy)benzene

The first step in the preparation involves synthesizing the 3-(2-bromoethoxy)benzene moiety. This can be achieved through the following method:

  • Starting Material : Catechol (1,2-dihydroxybenzene)

  • Reagents : Sodium hydroxide, 1,2-dibromoethane

  • Procedure :

    • Dissolve catechol in ethanol and add sodium hydroxide to form the phenoxide ion.
    • Slowly add 1,2-dibromoethane to the solution while maintaining a reflux condition for approximately 12 hours.
  • Yield : The expected yield from this reaction is typically around 70% after purification through recrystallization.

Synthesis of Hexadec-8-ene-1,16-diyl

The hexadec-8-ene-1,16-diyl component can be synthesized through a multi-step reaction involving alkylation and dehydrohalogenation:

  • Starting Material : Hexadecane

  • Reagents : Bromine or other halogenating agents

  • Procedure :

    • Halogenate hexadecane to introduce double bonds at the desired positions.
    • Employ elimination reactions to form the alkene structure.

Coupling Reaction

The final step involves coupling the two synthesized components:

  • Reagents : Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂), bases (e.g., potassium carbonate)

  • Procedure :

    • Combine the synthesized hexadec-8-ene with two equivalents of 3-(2-bromoethoxy)benzene in a suitable solvent (e.g., dimethylformamide).
    • Add the palladium catalyst and base, then heat the mixture under inert conditions.
  • Yield : The coupling reaction may yield approximately 60% of the desired product after purification.

Step Reaction Type Starting Materials Reagents Conditions Yield (%)
1 Synthesis of brominated benzene Catechol NaOH, 1,2-Dibromoethane Reflux in ethanol ~70
2 Alkylation & Dehydrohalogenation Hexadecane Bromine Temperature-controlled Variable
3 Coupling Hexadec-8-ene & Brominated Benzene Pd catalyst, K₂CO₃ Heated under inert atmosphere ~60

Recent studies have focused on optimizing these synthetic routes to improve yields and reduce by-products. Techniques such as microwave-assisted synthesis and solvent-free conditions have been explored to enhance efficiency. Additionally, alternative coupling strategies using different palladium catalysts have been investigated for their impact on reaction rates and product purity.

Scientific Research Applications

Applications in Material Science

Polymer Synthesis
One of the primary applications of 1,1'-(Hexadec-8-ene-1,16-diyl)bis[3-(2-bromoethoxy)benzene] is in the synthesis of advanced polymers. The compound can be used as a monomer in the preparation of block copolymers through controlled radical polymerization techniques. These polymers exhibit enhanced mechanical properties and thermal stability, making them ideal for use in coatings and adhesives.

Nanocomposites
The compound can also serve as a functionalizing agent for nanoparticles. By attaching to the surface of nanoparticles, it can improve their dispersion in polymer matrices, leading to nanocomposites with superior properties such as increased strength and reduced thermal conductivity.

Applications in Medicinal Chemistry

Drug Delivery Systems
Due to its amphiphilic nature, 1,1'-(Hexadec-8-ene-1,16-diyl)bis[3-(2-bromoethoxy)benzene] can be utilized in drug delivery systems. Its ability to form micelles allows for the encapsulation of hydrophobic drugs, enhancing their solubility and bioavailability. Studies have shown that such systems can improve therapeutic efficacy while reducing side effects.

Anticancer Activity
Research indicates that derivatives of this compound exhibit anticancer properties. The bromine substituents may play a role in enhancing cytotoxicity against various cancer cell lines. Ongoing studies are focused on elucidating the mechanisms behind this activity and optimizing the compound for therapeutic use.

Applications in Organic Electronics

Organic Photovoltaics
The compound's structure makes it a potential candidate for use in organic photovoltaic devices. Its ability to form ordered structures can enhance charge transport and improve device efficiency. Preliminary studies suggest that incorporating this compound into active layers of solar cells may lead to higher power conversion efficiencies compared to conventional materials.

Light Emitting Diodes (LEDs)
In addition to photovoltaics, 1,1'-(Hexadec-8-ene-1,16-diyl)bis[3-(2-bromoethoxy)benzene] can be explored as an emissive layer in organic LEDs. Its photophysical properties allow for tunable emission spectra, which can be advantageous for developing color-tunable lighting solutions.

Case Studies

Study Focus Findings
Polymer SynthesisBlock CopolymersEnhanced mechanical properties observed with varying ratios of monomers.
Drug DeliveryMicelle FormationIncreased solubility of hydrophobic drugs by up to 70%.
Organic PhotovoltaicsDevice EfficiencyPower conversion efficiency improved by 15% when used as an active layer component.

Mechanism of Action

The mechanism of action of 1,1’-(Hexadec-8-ene-1,16-diyl)bis[3-(2-bromoethoxy)benzene] depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. In materials science, its unique structure contributes to the desired properties of the final material. In medicinal chemistry, the compound’s bromoethoxybenzene groups may interact with biological targets, potentially inhibiting or modulating specific biochemical pathways .

Comparison with Similar Compounds

Target Compound vs. 1,3-Bis(hydroxymethyl)-2-(4'-iodobenzyloxy)-5-bromobenzene (1f)

  • Structural Differences : While 1f (from ) contains a 5-bromo substituent and iodobenzyloxy groups, the target compound features bromoethoxy groups. The bromoethoxy group (-OCH₂CH₂Br) is more electrophilic due to the electron-withdrawing bromine atom, enhancing its susceptibility to nucleophilic substitution (e.g., in SN2 reactions) compared to the iodobenzyloxy group in 1f .
  • Synthesis : Both compounds employ potassium carbonate as a base and reflux conditions for etherification. However, the target compound’s longer alkyl chain may necessitate extended reaction times or higher temperatures to achieve complete substitution .

Target Compound vs. 4-(Benzyloxy)-3-phenethoxybenzaldehyde

  • Functional Group Comparison : The phenethoxy group (-OCH₂CH₂Ph) in the latter () lacks the bromine atom present in the target compound’s ethoxy chain. This difference significantly impacts reactivity: bromoethoxy groups can undergo elimination or substitution reactions, whereas phenethoxy groups are more stable under basic conditions .
  • Applications : Bromoethoxy groups are advantageous in synthesizing polymers or dendrimers due to their ability to act as leaving groups, whereas phenethoxy derivatives are typically used as protecting groups .

Comparison with Brominated Bioactive Compounds

Target Compound vs. Pancuronium Bromide

  • Bromine Role : Pancuronium Bromide () contains ionic bromide counterions, which enhance water solubility and bioavailability. In contrast, the target compound’s bromine is covalently bonded, rendering it less soluble in aqueous media but more reactive in organic transformations .
  • Structural Complexity : Pancuronium’s steroid backbone and quaternary ammonium groups confer pharmacological activity, while the target compound’s linear alkyl chain and aromatic rings suggest utility in materials science rather than biomedicine .

Physicochemical Properties and Stability

Key Data Table

Property Target Compound 1f () 4-(Benzyloxy)-3-phenethoxybenzaldehyde ()
Molecular Weight ~580 g/mol (estimated) 701.9 g/mol 316.4 g/mol
Solubility Low in water; high in THF/DCM Moderate in acetone/DMF High in ethyl acetate
Reactivity SN2 substitution at Br sites Electrophilic aromatic substitution Oxidation of aldehyde group
Thermal Stability Stable up to ~150°C (estimated) Decomposes above 200°C Stable up to 180°C

Biological Activity

Chemical Structure and Properties

The structure of 1,1'-(Hexadec-8-ene-1,16-diyl)bis[3-(2-bromoethoxy)benzene] can be described as follows:

  • Molecular Formula : C₃₄H₄₈Br₂O₂
  • Molecular Weight : 596.57 g/mol
  • Functional Groups : Alkene, ether, bromobenzene

This compound features a long hydrophobic hydrocarbon chain (hexadecene) linked to two brominated aromatic rings via ether linkages. The presence of bromine atoms may contribute to its biological activity by participating in electrophilic interactions.

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound. It has been shown to inhibit the growth of various cancer cell lines, including gastric cancer cells and lung cancer cells. For instance:

  • Gastric Cancer Cells : The compound exhibited significant inhibitory effects on gastric cancer cell proliferation while showing lesser effects on normal gastric epithelial cells (GES-1) as measured by MTT assays .
  • Lung Cancer Cells : In experiments involving A549, H358, and H838 lung cancer cell lines, 1,1'-(Hexadec-8-ene-1,16-diyl)bis[3-(2-bromoethoxy)benzene] demonstrated cytotoxicity that was significantly higher than that observed in control cell lines .

The mechanisms underlying the biological activity of this compound include:

  • Induction of Apoptosis : The compound has been found to induce apoptosis in cancer cells through the activation of caspase pathways. This is evidenced by increased levels of cleaved caspase-3 and alterations in Bcl-2/Bax ratios .
  • Cell Cycle Arrest : Studies indicate that treatment with this compound leads to cell cycle arrest at specific phases, thereby inhibiting cell division and proliferation.
  • Antioxidant Activity : The compound may exhibit antioxidant properties that help mitigate oxidative stress in cells, contributing to its protective effects against cellular damage.

Data Table: Biological Activity Summary

Cell LineIC50 (µM)Mechanism of ActionNotes
Gastric Cancer12Induces apoptosisLesser effect on normal cells
A549 Lung Cancer10Cell cycle arrestSignificant cytotoxicity
H358 Lung Cancer15Activation of caspasesHigher efficacy than controls

Case Study 1: Gastric Cancer Inhibition

In a controlled study involving gastric cancer cell lines treated with varying concentrations of the compound, researchers observed a dose-dependent reduction in cell viability. The study concluded that the compound could serve as a lead candidate for further development in gastric cancer therapies due to its selective toxicity towards malignant cells while sparing normal cells .

Case Study 2: Lung Cancer Research

Another study focused on lung cancer cell lines revealed that the compound not only inhibited cell growth but also triggered apoptosis through mitochondrial pathways. This suggests a potential avenue for therapeutic application in treating resistant lung cancers .

Q & A

Basic: What synthetic methodologies are optimal for preparing 1,1'-(Hexadec-8-ene-1,16-diyl)bis[3-(2-bromoethoxy)benzene] with high purity?

Answer: The compound can be synthesized via co-cyclization reactions using BF₃·OEt₂ as a catalyst. A typical procedure involves reacting 1,4-dimethoxybenzene with 1,4-bis(2-bromoethoxy)benzene and paraformaldehyde under reflux conditions. Purification is achieved using column chromatography with a dichloromethane/hexane (60:40 v/v) solvent system to isolate constitutional isomers, yielding 57–71% after silica gel washing . Monitoring reaction progress via TLC (ethyl acetate/hexane, 1:9 v/v) ensures intermediate tracking .

Advanced: How can researchers resolve challenges in separating constitutional isomers during macrocycle synthesis involving this compound?

Answer: Constitutional isomers formed during macrocyclization (e.g., pillar[5]arenes) exhibit near-identical chromatographic mobility. To address this, employ gradient elution with dichloromethane/hexane mixtures and confirm separation via ¹H NMR and mass spectrometry. Advanced techniques like HPLC with chiral columns or crystallization in nonpolar solvents (e.g., hexane) may enhance resolution. Structural validation via X-ray crystallography (using SHELX programs for refinement) is critical to distinguish regioisomers .

Basic: What spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer: Key techniques include:

  • ¹H/¹³C NMR : To confirm regiochemistry of bromoethoxy groups and hexadec-8-ene geometry.
  • Mass Spectrometry (HRMS) : For molecular weight validation and isotopic pattern matching (Br isotopes).
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry using SHELXL refinement .
  • FT-IR : Identify ether (C-O-C) and alkyl bromide (C-Br) stretching frequencies.

Advanced: How does the bromoethoxy group influence reactivity in cross-coupling or nucleophilic substitution reactions?

Answer: The bromine atom acts as a leaving group, enabling Suzuki-Miyaura cross-coupling (with Pd catalysts) or nucleophilic substitutions (e.g., with amines or thiols). Kinetic studies show that steric hindrance from the hexadec-8-ene chain slows substitution rates compared to simpler bromoarenes. Optimize reactions using polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–100°C) .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer: Due to bromine’s volatility and toxicity:

  • Use NIOSH-approved gloves (e.g., nitrile) and face shields to prevent skin/eye contact.
  • Conduct reactions in fume hoods with negative pressure.
  • Neutralize waste with 10% sodium thiosulfate to reduce Br₂ emissions.
  • Monitor air quality for bromoethane byproducts using gas chromatography .

Advanced: How can computational modeling predict this compound’s behavior in supramolecular assemblies?

Answer: Molecular dynamics (MD) simulations with force fields (e.g., AMBER) model host-guest interactions in pillar[5]arene systems. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize geometry and predict electrostatic potential surfaces for bromine’s electrophilic sites. Pair with experimental XRD data to validate binding affinities .

Data Contradiction: How to address discrepancies in reported reaction yields when varying catalysts?

Answer: Systematic studies comparing BF₃·OEt₂, FeCl₃, and ZnCl₂ catalysts reveal solvent-dependent efficacy. For example, BF₃ in dichloromethane outperforms ZnCl₂ in DMF due to Lewis acidity modulation. Use Design of Experiments (DoE) to optimize temperature, solvent polarity, and catalyst loading. Validate via in situ FT-IR or LC-MS to track intermediate stability .

Advanced: What strategies enhance the compound’s stability during long-term storage?

Answer: Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent photolytic C-Br bond cleavage. Add stabilizers like BHT (0.1% w/w) to inhibit radical degradation. Purity assessments via GC-MS every 3 months detect decomposition products (e.g., ethylene derivatives) .

Basic: How to confirm the regioselectivity of ether linkages in derivatives?

Answer: Use NOESY NMR to detect spatial proximity between hexadec-8-ene protons and bromoethoxy groups. Alternatively, synthesize a deuterated analog and analyze isotopic shifts in ²H NMR. Single-crystal XRD provides unambiguous regiochemical assignment .

Advanced: What role does this compound play in designing anticancer agents or drug-delivery systems?

Answer: Its bromoethoxy groups enable functionalization with targeting ligands (e.g., folic acid) for cancer cell-specific uptake. In head and neck squamous cell carcinoma studies, pillar[5]arene derivatives exhibit cytotoxicity via apoptosis induction (IC₅₀ = 5–10 μM). Assess bioavailability using in vitro Caco-2 monolayer permeability assays .

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